molecular formula C5H9N3O2 B6596743 (2S)-2-azido-3-methylbutanoic acid CAS No. 40224-47-3

(2S)-2-azido-3-methylbutanoic acid

Cat. No. B6596743
CAS RN: 40224-47-3
M. Wt: 143.14 g/mol
InChI Key: PEEUITQAXNZZPU-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-azido-3-methylbutanoic acid” is an organic compound. It has an azido group (-N3), a methyl group (-CH3), and a carboxylic acid group (-COOH). The “(2S)” indicates the stereochemistry of the molecule, meaning it has a specific spatial arrangement of its atoms .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a five-carbon backbone with the azido group attached to the second carbon and the methyl group attached to the third carbon . The carboxylic acid group would be at the end of the carbon chain .


Chemical Reactions Analysis

As an organic acid, “this compound” would be expected to undergo typical acid-base reactions, forming a salt and water when reacting with a base . The azido group might also participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. As a carboxylic acid, it would be expected to exhibit properties such as a relatively high boiling point due to the presence of intermolecular hydrogen bonding . The azido group could make the compound potentially explosive .

Scientific Research Applications

Wine and Beverage Analysis

Research by Gracia-Moreno et al. (2015) developed a method for quantitatively determining hydroxy acids, including derivatives of 2-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This study was significant for understanding the sensory effects of these acids in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Chemical Synthesis

A study by Powell et al. (1972) utilized ion-exclusion and ion-exchange techniques to synthesize derivatives of 2,3-dihydroxy-2-methylbutanoic acid from acetoin via cyanohydrin synthesis. This research demonstrated an efficient method for producing these compounds (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).

Amino Acid Research

Shaw et al. (1981) identified a novel amino acid, 2,4-diamino-3-methylbutanoic acid, in root nodule hydrolysates from Lotus tenuis. This finding contributed to the understanding of the complexity of amino acids in plant biology (Shaw, Ellingham, & Nixon, 1981).

Metabolic Studies

Serrazanetti et al. (2011) explored the metabolic shift in Lactobacillus sanfranciscensis under acid stress, noting the production of 3-methylbutanoic and 2-methylbutanoic acids. This research provided insights into the microbial metabolism under stress conditions (Serrazanetti, Ndagijimana, Sado-Kamdem, Corsetti, Vogel, Ehrmann, & Guerzoni, 2011).

Pharmaceutical Synthesis

Crameri et al. (1997) developed a synthesis method for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for the calcium antagonist Mibefradil. This study highlights the application of (2S)-2-azido-3-methylbutanoic acid derivatives in pharmaceutical chemistry (Crameri, Foricher, Scalone, & Schmid, 1997).

Organoleptic Studies

Lytra et al. (2014) studied the enantiomers of ethyl 2-methylbutanoate in wines, revealing insights into the organoleptic impact of these compounds on wine aroma. This study emphasizes the role of this compound derivatives in flavor and fragrance science (Lytra, Tempère, de Revel, & Barbe, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its application. For instance, if this compound were used as a drug, its mechanism of action would depend on the biological target it interacts with . Without specific context or research, it’s difficult to predict the mechanism of action for this compound.

Future Directions

The future directions for research on “(2S)-2-azido-3-methylbutanoic acid” would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

(2S)-2-azido-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c1-3(2)4(5(9)10)7-8-6/h3-4H,1-2H3,(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEUITQAXNZZPU-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466431
Record name SCHEMBL13853188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40224-47-3
Record name SCHEMBL13853188
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-azido-3-methylbutanoic acid
Reactant of Route 2
(2S)-2-azido-3-methylbutanoic acid
Reactant of Route 3
(2S)-2-azido-3-methylbutanoic acid
Reactant of Route 4
(2S)-2-azido-3-methylbutanoic acid
Reactant of Route 5
(2S)-2-azido-3-methylbutanoic acid
Reactant of Route 6
(2S)-2-azido-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.